molecular formula C17H23FN2O5 B3027425 tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate CAS No. 1286274-27-8

tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate

Cat. No. B3027425
CAS RN: 1286274-27-8
M. Wt: 354.4
InChI Key: IVFGFFUZCOWNHS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate is a chemical compound with potential applications in scientific research. It is a piperidine derivative with a nitrophenyl ether group and a tert-butyl ester group. This compound has been studied for its potential use as a pharmacological tool to investigate the function of certain proteins in the body.

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Pharmaceutical Compounds : This compound is often synthesized as a key intermediate in the development of various biologically active compounds. For instance, it is used in the synthesis of Vandetanib, an anticancer drug, through a multi-step process involving acylation, sulfonation, and substitution (Min Wang et al., 2015). Similarly, it serves as an intermediate in the synthesis of Crizotinib, another important pharmaceutical compound (D. Kong et al., 2016).

  • Development of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a critical intermediate for small molecule anticancer drugs. It has been synthesized from commercially available piperidin-4-ylmethanol through various chemical reactions, with a high total yield of 71.4% (Binliang Zhang et al., 2018).

Biological Activity and Medicinal Chemistry

  • In vitro Antibacterial and Anthelmintic Activity : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized. It was screened for in vitro antibacterial and anthelmintic activity, exhibiting moderate effectiveness (C. Sanjeevarayappa et al., 2015).

Chemical Synthesis Techniques

  • Synthesis Optimization and Chemical Characterization : Various synthesis methods have been developed and optimized for related compounds, demonstrating the flexibility and utility of tert-butyl piperidine-1-carboxylate derivatives in chemical synthesis. For example, an efficient synthesis approach for tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate has been developed, highlighting the compound's utility as an intermediate for biologically active benziimidazole compounds (Liu Ya-hu, 2010).

  • X-ray Diffraction Studies : The crystal structure of related compounds like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been analyzed, providing valuable insights into the molecular structure and potential pharmaceutical applications (Ashwini Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(18)15(14)20(22)23/h4-6,12H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFGFFUZCOWNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122296
Record name 1-Piperidinecarboxylic acid, 4-[(3-fluoro-2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate

CAS RN

1286274-27-8
Record name 1-Piperidinecarboxylic acid, 4-[(3-fluoro-2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(3-fluoro-2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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